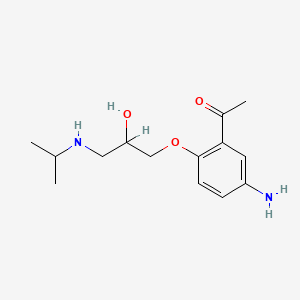
十甲基四硅氧烷
描述
Decamethyltetrasiloxane is a chemical compound with the molecular formula C10H30O3Si4 . It is used in various applications including laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of Decamethyltetrasiloxane is represented by the formula C10H30O3Si4 . It has a molecular weight of 310.69 g/mol .Physical And Chemical Properties Analysis
Decamethyltetrasiloxane has a density of 0.9±0.1 g/cm3 . Its boiling point is 194.0±0.0 °C at 760 mmHg . The vapor pressure is 0.6±0.3 mmHg at 25°C . It has a flash point of 88.1±23.0 °C . The molar refractivity is 88.5±0.3 cm3 .科学研究应用
大气浓度和命运
十甲基四硅氧烷(D5)主要通过个人护理产品释放到大气中。 McLachlan等人(2010年)的一项研究在瑞典一个农村地点测量了其在环境空气中的浓度,发现其显著低于先前报道的水平。该研究表明,D5受长程大气传输影响,并通过光转化有效地从大气中去除,大气沉降对其命运几乎没有影响(McLachlan et al., 2010)。
化学稳定性和反应性
Mayo(1961年)研究了线性十甲基四硅氧烷与氯化氢的反应性,发现其裂解和重排的速率和程度随氯化氢和水的浓度增加而增加。该研究提供了关于不同条件下十甲基四硅氧烷的化学稳定性和反应性的见解(Mayo, 1961)。
生态风险评估
Fairbrother等人(2015年)根据多条证据总结了D5对环境的风险,得出结论认为其风险微乎其微。他们的研究表明,D5在水生生物、底栖无脊椎动物或土壤无脊椎动物中不会达到有毒水平,暗示对陆地环境的风险很小(Fairbrother et al., 2015)。
生物富集研究
Gobas等人(2015年)对D5的生物富集进行了综述,表明其脱除速率超过高度疏水物质的脱除速率,暗示其在哺乳动物和鱼类中受生物转化的影响。该综述显示,在实验室实验和野外研究中,D5不会生物富集,这对了解其环境影响至关重要(Gobas et al., 2015)。
人类健康风险评估
Franzen等人(2016年)对D5进行了全球人类健康风险评估,结合全球暴露信息和蒙特卡洛分析。他们的研究结果有助于了解D5暴露后最重要的暴露途径和潜在的不良影响(Franzen et al., 2016)。
环境来源、命运和暴露
Mackay等人(2015年)回顾了D5的环境来源、命运、传输和暴露途径。该研究强调了废水处理厂在D5在环境中的命运和暴露中的重要性,提供了对其环境影响的全面视角(Mackay et al., 2015)。
安全和危害
Decamethyltetrasiloxane is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It should not be released into the environment . Protective gloves, eye protection, and face protection should be worn when handling this substance .
作用机制
Target of Action
Decamethyltetrasiloxane, also known as Tetrasiloxane, decamethyl-, is a type of siloxane with the molecular formula C10H30O3Si4 It’s known to be used as a basis for silicone oils or fluids designed to withstand extremes of temperature and as a foam suppressant in petroleum lubricating oil .
Mode of Action
It’s known that the compound interacts with its targets primarily through its physicochemical properties, such as its molecular weight and lipophilic nature . .
Biochemical Pathways
It’s known that metabolites can affect a wide range of biochemical pathways Given that Decamethyltetrasiloxane is a type of siloxane, it’s plausible that it could interact with various biochemical pathways in a similar manner
Pharmacokinetics
It’s known that the compound has a molecular weight of 31069 , which is unfavorable for absorption. Due to its highly lipophilic nature and low water solubility, the only means by which absorption from the gastrointestinal tract is likely to occur is via micellar solubilisation .
Result of Action
It’s known that low molecular weight siloxanes can produce lethal effects on b-lymphocyte derived target cells in vitro and permeabilize the plasma membranes at lower sublethal concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decamethyltetrasiloxane. For instance, it’s known that the substance can be released into the environment through indoor use (e.g., machine wash liquids/detergents, automotive care products, paints and coating or adhesives, fragrances and air fresheners) and outdoor use as a processing aid . .
属性
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044551 | |
| Record name | Decamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.37 [mmHg] | |
| Record name | Decamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Decamethyltetrasiloxane | |
CAS RN |
141-62-8 | |
| Record name | Decamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decamethyltetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECAMETHYLTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Decamethyltetrasiloxane has a molecular formula of C10H30O3Si4 and a molecular weight of 310.7 g/mol. [, , ]
A: Yes, several studies have used spectroscopic techniques like FTIR (Fourier Transform Infrared Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) to characterize DMTDS and its plasma-polymerized derivatives. FTIR helps identify functional groups, revealing continuous siloxane chain linkage and oxygen incorporation in plasma polymers. XPS provides insights into the elemental composition and chemical states within the material. [, ]
A: Decamethyltetrasiloxane is commonly used as a lubricant due to its high spreadability and compressibility. It has been explored as a lubricant in the lamination of lithium sheets for thin film production, as it evaporates readily after lamination, preventing contamination in electrochemical cells. []
A: DMTDS is a linear siloxane, and compared to cyclic siloxanes, it exhibits smaller excess volumes and enthalpies when mixed with heptane. This property makes DMTDS a suitable candidate as a working fluid in ORCs, as its interaction with hydrocarbons is less pronounced. []
A: Decamethyltetrasiloxane is relatively stable under dry conditions but can undergo cleavage and rearrangement reactions in the presence of hydrogen chloride and water or methanol. [] Research shows that its stability can be affected by the presence of acids, bases, and certain solvents. [, ]
A: Yes, DMTDS, like other volatile methyl siloxanes (VMS), raises environmental concerns due to its potential for long-range atmospheric transport and deposition. [, , , ]
A: Studies on rainbow trout suggest that DMTDS, while having a relatively low dietary uptake efficiency compared to other non-metabolizable chemicals, can still bioaccumulate, particularly in lipid-rich tissues. []
A: Research indicates that DMTDS exhibits rapid sorption to soil organic matter, primarily through a partitioning mechanism. The measured sorption coefficients suggest a lower sorption affinity compared to what would be predicted solely based on its hydrophobicity, highlighting the influence of siloxane-specific properties on its environmental fate. []
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for quantifying DMTDS in various matrices, including water, soil, and biogas. [, , , ]
A: Yes, several extraction techniques are employed depending on the sample matrix. For instance, Pressurized Solvent Extraction (PSE) is used for extracting DMTDS from silicone products like bakeware and nipples. [] For water samples, Magnetic Solid-Phase Extraction (MSPE) utilizing graphene oxide/Fe3O4 nanocomposites has shown promise as a fast and environmentally friendly pre-concentration technique prior to GC-MS analysis. []
A: Yes, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been investigated as a real-time technique for quantifying DMTDS in landfill gas and biogas. [] This technique relies on the fast ion-molecule reactions of DMTDS with reagent ions, allowing for its detection at low levels.
A: Yes, research is ongoing to find substitutes for DMTDS, especially in applications where environmental concerns are paramount. This includes exploring alternative working fluids for ORCs, such as other siloxanes with different properties or less environmentally persistent compounds. [, ]
A: Further research is needed to fully understand the long-term environmental fate and effects of DMTDS. This includes investigating its degradation pathways in different environmental compartments, assessing its potential toxicity to various organisms, and developing efficient methods for its removal from contaminated sites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



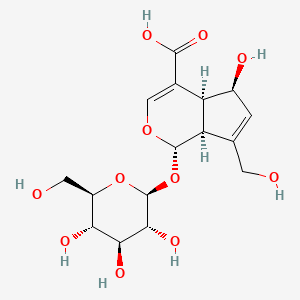
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
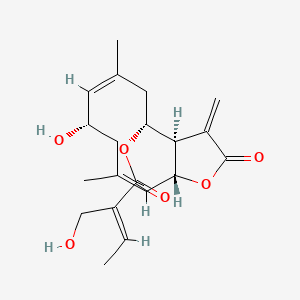
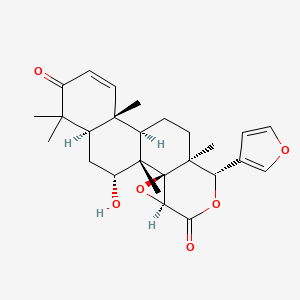
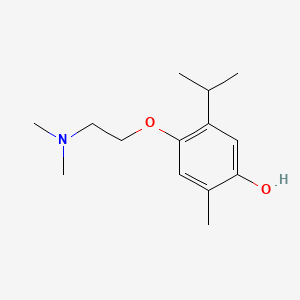

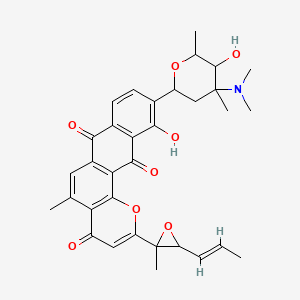

![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)

